molecular formula C12H12F2N4O2 B3073520 3-(5-Cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid CAS No. 1018052-21-5

3-(5-Cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid

Cat. No. B3073520
CAS RN: 1018052-21-5
M. Wt: 282.25 g/mol
InChI Key: ALKKNAKLABJBGI-UHFFFAOYSA-N
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Description

“3-(5-Cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid” is a chemical compound with the CAS number 1018052-21-5 . It has a molecular weight of 282.25 and a molecular formula of C12H12F2N4O2 . The compound is canonicalized and has a complexity of 381 .


Molecular Structure Analysis

The compound has a complex structure that includes a cyclopropyl group, a difluoromethyl group, and a [1,2,4]triazolo[1,5-a]pyrimidin-2-yl group . The InChI string, which provides a textual representation of the compound’s structure, is provided .


Physical And Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm3 . It has a topological polar surface area of 80.4, indicating its polarity . The compound has 7 hydrogen bond acceptors and 1 hydrogen bond donor . It has a rotatable bond count of 5 . The XLogP3, a measure of the compound’s lipophilicity, is 1.1 .

Scientific Research Applications

Chemical Transformations and Structural Analysis

  • Cyclisation and Isomerisation : The compound's related triazolo[1,5-a]pyrimidine derivatives undergo unique reactions like cyclisation and isomerisation, with the reaction outcomes influenced by factors like solvent type and substituent length (Pryadeina et al., 2008).
  • Synthesis of Polycondensed Heterocycles : Partially hydrogenated triazolo[1,5-a]pyrimidines are used in synthesizing various polycondensed heterocycles, showcasing their utility in complex chemical syntheses (Chernyshev et al., 2014).
  • Crystal Structure and Spectroscopic Characterization : These compounds are also significant in crystallography and spectroscopy. For instance, a novel derivative was characterized using X-ray diffraction and various spectroscopic techniques, highlighting its structural and spectral properties (Lahmidi et al., 2019).

Potential Medical Applications

  • Antiasthma Agents : Some triazolo[1,5-a]pyrimidines, closely related to the query compound, have been studied for their potential as antiasthma agents, indicating a possible medical application in respiratory conditions (Medwid et al., 1990).
  • Antibacterial Activity : A triazolo[1,5-a]pyrimidine derivative exhibited antibacterial properties against various bacterial strains, suggesting a role in antimicrobial therapy (Lahmidi et al., 2019).

Novel Synthetic Methods and Mechanisms

  • Dimroth Rearrangement and Alkylation Processes : The compound's relatives are involved in novel synthetic methods like Dimroth rearrangement, offering insights into organic synthesis mechanisms (El Ashry et al., 1998).
  • Three-Component Condensations : These compounds also participate in complex reactions like three-component condensations, providing valuable information for developing new synthetic routes in chemistry (Potapov et al., 2021).

properties

IUPAC Name

3-[5-cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N4O2/c13-11(14)8-5-7(6-1-2-6)15-12-16-9(17-18(8)12)3-4-10(19)20/h5-6,11H,1-4H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKKNAKLABJBGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=NC(=NN3C(=C2)C(F)F)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-Cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Reactant of Route 2
3-(5-Cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Reactant of Route 3
3-(5-Cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Reactant of Route 4
3-(5-Cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Reactant of Route 5
3-(5-Cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Reactant of Route 6
3-(5-Cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid

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